molecular formula C13H9FO3 B6377811 6-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol CAS No. 1261930-21-5

6-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol

Cat. No.: B6377811
CAS No.: 1261930-21-5
M. Wt: 232.21 g/mol
InChI Key: BVPASEHGKIRFEC-UHFFFAOYSA-N
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Description

6-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol is an organic compound characterized by the presence of a fluorine atom and hydroxyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol typically involves the reaction of 4-fluoro-2-hydroxyacetophenone with appropriate reagents under controlled conditions. One common method is the aldol condensation reaction, where 4-fluoro-2-hydroxyacetophenone is reacted with an aromatic aldehyde in the presence of a base to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Fluoro-2-hydroxyphenyl)-2-formylphenol involves its interaction with specific molecular targets. The hydroxyl and formyl groups can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atom can enhance the compound’s stability and bioavailability by forming strong C-F bonds .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-hydroxyphenylboronic acid
  • 4-Fluoro-2-hydroxyacetophenone
  • 4-Fluoro-2-hydroxybenzaldehyde

Uniqueness

The fluorine atom further enhances its chemical stability and biological activity compared to similar compounds .

Properties

IUPAC Name

3-(4-fluoro-2-hydroxyphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-9-4-5-10(12(16)6-9)11-3-1-2-8(7-15)13(11)17/h1-7,16-17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPASEHGKIRFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=C(C=C(C=C2)F)O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685108
Record name 4'-Fluoro-2,2'-dihydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261930-21-5
Record name 4'-Fluoro-2,2'-dihydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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